3-T-Butyl-1H-pyrazole, hcl

Vue d'ensemble

Description

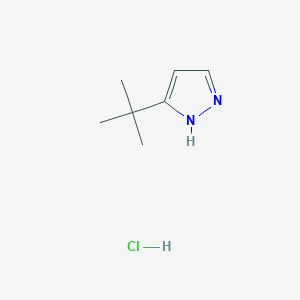

3-T-Butyl-1H-pyrazole, hcl is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-T-Butyl-1H-pyrazole, hcl typically involves the reaction of hydrazine with a suitable diketone or β-ketoester. One common method includes the condensation of tert-butyl hydrazine with 1,3-diketones under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction is often carried out in the presence of a catalyst such as Amberlyst-70, which is known for its eco-friendly attributes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency . The use of one-pot multicomponent processes is also common, allowing for the simultaneous formation of multiple bonds and reducing the number of purification steps required .

Analyse Des Réactions Chimiques

Types of Reactions

3-T-Butyl-1H-pyrazole, hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole N-oxides.

Reduction: Reduction reactions can yield hydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents such as alkyl halides are frequently employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacology : One of the primary applications of 3-tert-butyl-1H-pyrazole hydrochloride is as an intermediate in the synthesis of compounds that target the AMPA receptors in the central nervous system. These compounds are being investigated for their potential to treat mental disorders such as schizophrenia, Alzheimer’s disease, and attention deficit hyperactivity disorder. The synthesis of 3-tert-butyl-1H-pyrazole derivatives has been linked to enhanced synaptic responses through AMPA receptor modulation, making them significant in neuropharmacological research .

Kinase Inhibition : Recent studies have identified 3-amino-1H-pyrazole derivatives as promising kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs). These inhibitors have shown potential in regulating cell cycle progression and could be beneficial in cancer therapies. The selectivity and potency of these compounds make them valuable candidates for further development .

Synthesis and Chemical Properties

Synthetic Methodologies : The preparation methods for 3-tert-butyl-1H-pyrazole hydrochloride involve various chemical reactions that emphasize efficiency and yield. For instance, a method involving the reaction of tert-butyl hydrazine with appropriate carbonyl compounds has been optimized to enhance product yield and reduce harsh reaction conditions .

Chemical Stability : The compound exhibits good stability under various conditions, which is essential for its application in pharmaceuticals. Its properties allow it to serve as a robust building block for more complex molecules used in drug design and development .

Material Science

Polymer Chemistry : In material science, 3-tert-butyl-1H-pyrazole hydrochloride is utilized in the development of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved resistance to environmental factors, making it suitable for applications in coatings and composite materials .

Analytical Applications

Analytical Chemistry : The compound is also employed in analytical chemistry, particularly in methods involving chromatography and spectroscopy. Its distinct chemical properties facilitate the development of analytical techniques for detecting and quantifying other substances within complex mixtures .

Case Study 1: Neuropharmacological Applications

A study published in International Journal of Molecular Sciences explored the synthesis of novel pyrazole-based compounds aimed at enhancing AMPA receptor activity. The research demonstrated that derivatives of 3-tert-butyl-1H-pyrazole significantly improved synaptic plasticity markers in animal models, indicating potential therapeutic effects on cognitive functions .

Case Study 2: Kinase Inhibitors

In another investigation focusing on kinase inhibitors, researchers synthesized a series of pyrazole derivatives that selectively inhibited CDK16. The findings revealed that one particular derivative exhibited an EC50 value of 33 nM against CDK16, showcasing its potential as a therapeutic agent against various cancers .

Mécanisme D'action

The mechanism of action of 3-T-Butyl-1H-pyrazole, hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

3(5)-Aminopyrazoles: Known for their use in the synthesis of condensed heterocyclic systems.

1-Phenyl-3-methyl-1H-pyrazoles: Commonly used in medicinal chemistry for their biological activities.

4-Hydroxyiminopyrazoles: Utilized in organic synthesis and medicinal applications.

Uniqueness

3-T-Butyl-1H-pyrazole, hcl is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of compounds with specific biological activities and industrial applications .

Activité Biologique

3-T-butyl-1H-pyrazole, HCl is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with significant medicinal properties. They exhibit a wide range of biological activities including anti-inflammatory, antibacterial, antiviral, and anticancer effects. The structure of pyrazoles allows for various substitutions that can enhance their pharmacological profiles .

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including 3-T-butyl-1H-pyrazole, exhibit notable antimicrobial properties. Studies indicate that this compound can inhibit the growth of various pathogenic bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

3-T-butyl-1H-pyrazole has been evaluated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The compound also exhibits anticancer activity. In vitro studies have demonstrated that 3-T-butyl-1H-pyrazole can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Its mechanism includes the inhibition of specific kinases that are crucial for tumor growth .

The biological activity of 3-T-butyl-1H-pyrazole is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition: It selectively inhibits certain kinases involved in cell cycle regulation and apoptosis.

- Cytokine Modulation: The compound alters the expression levels of cytokines, reducing inflammatory responses.

- DNA Interaction: Some studies suggest that pyrazoles can intercalate into DNA, affecting replication and transcription processes.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the efficacy of 3-T-butyl-1H-pyrazole against multidrug-resistant bacterial strains. Results showed significant inhibition at lower concentrations compared to traditional antibiotics, highlighting its potential as an alternative treatment . -

Anti-inflammatory Activity:

In a murine model of acute inflammation, administration of 3-T-butyl-1H-pyrazole resulted in a marked decrease in paw edema and associated inflammatory markers, indicating strong anti-inflammatory effects . -

Cancer Cell Proliferation:

A recent investigation into the compound's anticancer properties revealed that it effectively reduced cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .

Data Summary

Propriétés

IUPAC Name |

5-tert-butyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMHULJGNXVTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-62-1 | |

| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.